molecular formula C24H34N6O9 B035250 N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide CAS No. 108322-03-8

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

Cat. No. B035250
M. Wt: 550.6 g/mol
InChI Key: IYHHIHIBYVIDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

SAVVApNA is synthesized through the stepwise coupling of amino acid derivatives and p-nitroanilide. The synthesis process involves the protection of functional groups, activation of carboxyl groups, and subsequent coupling reactions. The final product is purified through methods such as chromatography to achieve high purity for biochemical assays.

Molecular Structure Analysis

The molecular structure of SAVVApNA is characterized by its succinyl group attached to a tripeptide (Ala-Ala-Val-Ala) and terminated with a p-nitroanilide moiety. This structure is crucial for its specificity towards certain enzymes. X-ray crystallography and NMR studies have provided insights into the conformational preferences of SAVVApNA and its interactions with enzyme active sites.

Chemical Reactions and Properties

SAVVApNA is specifically designed to be hydrolyzed by certain enzymes, releasing p-nitroaniline, a chromogenic product that can be quantitatively measured. This hydrolysis reaction is often used to assay enzyme activity, specificity, and to study inhibitor effects. The chemical stability of SAVVApNA under various conditions is essential for its utility in biochemical assays.

Physical Properties Analysis

The physical properties of SAVVApNA, such as solubility in water and organic solvents, melting point, and absorption spectrum, are critical for its application in enzyme assays. Its high solubility in aqueous buffers and distinct absorbance peak due to the p-nitroanilide group facilitates easy measurement of enzyme activity.

Chemical Properties Analysis

The chemical properties of SAVVApNA, including its reactivity with specific enzymes and resistance to nonspecific hydrolysis, make it an invaluable tool in enzymology. Its specificity for certain proteases allows for the selective study of these enzymes in complex biological samples.

For detailed scientific research and further reading on the topic, please refer to the following sources:

  • Hydrolysis of succinyl-trialanine p-nitroanilide by enzymes associated with human high-density lipoproteins (Maeda, Kobori, & Uzawa, 1983).
  • Crystal structure analysis of papain-succinylated peptide complexes, elucidating the noncovalent binding mode of a common sequence of endogenous thiol protease inhibitors (Yamamoto et al., 1992).
  • Identification of a succinyl-trialanine p-nitroanilide hydrolase in hog kidney cytosol as proline endopeptidase (Soeda, Ohyama, & Nagamatsu, 1984).

Scientific Research Applications

  • Proline Isomerase Activity Detection : It is utilized in two-dimensional 1H NMR exchange spectroscopy for detecting proline isomerase activity in FK506-binding protein (Justice et al., 1990).

  • Role in Vascular Connective Tissue Metabolism : Research suggests its hydrolytic activity may be significant in vascular connective tissue metabolism and function (Ito, Kwan, & Daniel, 1986).

  • Determining Elastase Activity : It serves as a synthetic substrate for determining elastase activity, hydrolyzed by enzymes associated with human high-density lipoproteins (Maeda, Kobori, & Uzawa, 1983).

  • Inhibitor of Papain : This compound acts as a noncompetitive reversible inhibitor of papain, illustrating its noncovalent binding mode at the atomic level (Yamamoto et al., 1992).

  • Chymotrypsin Activity Determination : It is used as a substrate for chymotrypsin, allowing for rapid determination of chymotrypsin levels (Delmar, Largman, Brodrick, & Geokas, 1979).

  • Elastolysis and Monocyte Chemotaxis : The oleoyl peptide, derived from this compound, has a protective effect against elastolysis by neutrophil elastase and kappa elastin-induced monocyte chemotaxis (Rasoamanantena et al., 1993).

  • Research on Insulin B Chain Cleavage : It is hydrolyzed by rat kidney neutral endopeptidase, which is used in research related to insulin B chain cleavage (Katayama & Kuwada, 1984).

  • Enzymatic Activity in Obstructive Jaundice : Elevated levels of serum succinyl (Ala)3-p-nitroanilide hydrolyzing elastase-like activity in patients with obstructive jaundice are due to two enzymes (Ishida, Ogawa, Mori, & Mega, 1987).

Future Directions

The future directions for “N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide” could involve its use in various assays for the measurement of enzyme activity. For instance, it has been used in the determination of subtilase activity in germinating seeds of four cereals (wheat, maize, sorghum, and rice) .

properties

IUPAC Name

4-[[1-[[1-[[3-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHIHIBYVIDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393257
Record name N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

CAS RN

108322-03-8
Record name N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
S Kocabiyik, I ÖZDEMIR - Bioscience, biotechnology, and …, 2006 - jstage.jst.go.jp
… The other elastase substrates, N-Succinyl-AlaAla-Val p-nitroanilide and N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide, were also hydrolyzed, but with relatively low efficiency. But the …
Number of citations: 20 www.jstage.jst.go.jp
N Fuchita, S Arita, J Ikuta, M Miura… - … et Biophysica Acta (BBA …, 2012 - Elsevier
… substrates N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (AAPF; Bachem Biosciences), N-succinyl-Ala-Ala-Pro-Leu-p-nitroanilide (AAPL), and N-succinyl-Ala-Ala-Val-Ala-p-nitroanilide (…
Number of citations: 8 www.sciencedirect.com
Y Wei, T Kurihara, T Suzuki, N Esaki - Journal of Molecular Catalysis B …, 2003 - Elsevier
A novel esterase that belongs to the amidase signature family was found in a psychrotrophic bacterium, Acinetobacter sp. strain no. 6, isolated from Siberian soil. The gene coding for …
Number of citations: 15 www.sciencedirect.com
SS Kumar, M Haridas, S Abdulhameed - International Journal of Biological …, 2020 - Elsevier
A direct acting, extracellular, fibrinolytic enzyme, ~50 KDa from marine Pseudomonas aeruginosa KU1 (PEKU1), was purified. It was found to be a metalloprotease. 60% of the total …
Number of citations: 12 www.sciencedirect.com
HJ Park, CW Lee, D Kim, H Do, SJ Han, JE Kim… - PLoS …, 2018 - journals.plos.org
… -succinyl-Gly-Gly-Phe-p-nitroanilide (GGF), N-succinyl-Thr-Leu-Val-p-nitroanilide (TLV), N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (AAPF), and N-succinyl-Ala-Ala-Val-Ala-p-nitroanilide …
Number of citations: 21 journals.plos.org
LY Ran, HN Su, GY Zhao, X Gao, MY Zhou… - Molecular …, 2013 - Wiley Online Library
… -Ala-Pro-Arg-p-nitroanilide (AAPR), N-succinyl-Ala-Ala-Pro-Lys-p-nitroanilide (AAPK), N-succinyl-Phe-Ala-Ala-Phe-p-nitroanilide (FAAF) and N-succinyl-Ala-Ala-Val-Ala-p-nitroanilide (…
Number of citations: 31 onlinelibrary.wiley.com
HJ Li, BL Tang, X Shao, BX Liu, XY Zheng… - Frontiers in …, 2016 - frontiersin.org
… -Ala-Ala-Phe-p-nitroanilide (FAAF), N-succinyl-Ala-Ala-Pro-Arg-p-nitroanilide (AAPR), N-succinyl-Ala-Ala-Pro-Lys-p-nitroanilide (AAPK) and N-succinyl-Ala-Ala-Val-Ala-p-nitroanilide (…
Number of citations: 23 www.frontiersin.org
RT Pinho, LM Beltramini, CR Alves… - Experimental …, 2009 - Elsevier
… Peptide substrates (Sigma): cathepsin D, Phe-Ala-Ala-Phe(4-NO 2 )-Phe-Val-Leu-O 4 MP; elastase, Ala-Ala-Ala-p-nitroanilide; chymotrypsin, N-Succinyl-Ala-Ala-Val-Ala-p-nitroanilide …
Number of citations: 48 www.sciencedirect.com
J Solecka, A Rajnisz, AE Laudy - The Journal of antibiotics, 2009 - nature.com
… elastase (type IV) from porcine pancreas (0.017 U ml −1 ) was assayed by monitoring the release of p-nitroanilide at 410 nm from 0.3 mM N-succinyl-Ala-Ala-Val-Ala p-nitroanilide in 0.1 …
Number of citations: 27 www.nature.com
MY Wan, HY Wang, YZ Zhang, H Feng - Applied biochemistry and …, 2009 - Springer
… -Val-p-nitroanilide (AAV-pN), N-succinyl-Ala-Ala-Pro-Leu-p-nitroanilide (AAPL-pN), N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (AAPF-pN), and N-succinyl-Ala-Ala-Val-Ala-p-nitroanilide (…
Number of citations: 53 link.springer.com

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